3-Bromo-2-chloro-6-fluoropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

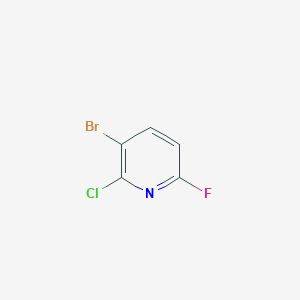

3-Bromo-2-chloro-6-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a liquid form .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-6-fluoropyridine is 1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure. The compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, chloro, and fluoro groups at the 3rd, 2nd, and 6th positions respectively .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-fluoropyridine has a density of 1.8±0.1 g/cm3 . It has a boiling point of 212.0±35.0 °C at 760 mmHg . The compound is a liquid at room temperature . It has a flash point of 82.0±25.9 °C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-2-chloro-6-fluoropyridine, focusing on six unique fields:

Pharmaceutical Intermediates

3-Bromo-2-chloro-6-fluoropyridine is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique halogenated structure allows for the creation of complex molecules that can be used in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents .

Agrochemical Synthesis

This compound is also utilized in the agrochemical industry for the synthesis of herbicides and insecticides. The presence of bromine, chlorine, and fluorine atoms enhances the biological activity of the resulting compounds, making them effective in pest control and crop protection .

Material Science

In material science, 3-Bromo-2-chloro-6-fluoropyridine is used in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties contribute to the creation of materials with specific optical and electrical characteristics .

Organic Synthesis

As a versatile building block, this compound is employed in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential applications in multiple fields .

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-2-chloro-6-fluoropyridine is used to design and synthesize novel therapeutic agents. Its halogenated structure is particularly useful in the development of molecules that can interact with specific biological targets, leading to the discovery of new drugs .

Chemical Research

This compound is also valuable in chemical research for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity and stability make it an excellent candidate for various experimental studies aimed at understanding chemical processes .

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

3-bromo-2-chloro-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYHAGIKTYLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-fluoropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)

![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)

![2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B2664007.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2664008.png)